1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is a chemical compound classified under the category of pharmaceuticals and chemical intermediates. Its CAS number is 627910-21-8, which uniquely identifies it in chemical databases. The compound features a complex structure that includes a difluorophenyl group and a methoxybenzyl amino component, making it of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Chemical Book, which provide detailed information on its properties and synthesis. It is classified as an organic compound, specifically an acetate derivative, which is often utilized in pharmaceutical formulations due to its bioactive properties .
The synthesis of 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate typically involves several steps:
The reactions are generally carried out under controlled conditions, often requiring specific solvents and temperatures to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the final product .
The molecular structure of 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate can be represented as follows:
This structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
The compound may undergo various chemical reactions typical for amines and esters:
These reactions are important for understanding how the compound interacts within biological systems and how it can be modified for enhanced efficacy or reduced toxicity .
The mechanism of action for 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is not fully elucidated but may involve:
Research into similar compounds suggests that such structures often modulate signaling pathways related to disease processes, particularly in diabetes treatment .
Relevant data indicate that these properties influence its usability in pharmaceutical applications .
1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activity to establish practical applications in clinical settings .
This hybrid molecule integrates distinct pharmacophoric elements: a difluorinated phenyl ring conferring metabolic stability and enhanced binding affinity, an acetate ester moiety serving as a prodrug feature or synthetic intermediate, and a 4-methoxybenzylamino group facilitating hydrogen bonding interactions. Its structural complexity positions it at the intersection of bioactive ester and amide chemistry, with potential applications in targeted therapeutic development [1] [3].
Systematic IUPAC Name:1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate
Structural Dissection:
Taxonomic Classification:Table 1: Structural Taxonomy of Target Compound
Classification Level | Category | Descriptor |
---|---|---|
Primary Scaffold | α-Substituted Acetate Ester | 2-Oxoethyl acetate backbone |
Secondary Motif | Difluoroaromatic | Ortho-difluorinated benzene ring |
Tertiary Pharmacophore | Substituted Benzylamide | 4-Methoxybenzylamino carbonyl unit |
This molecular architecture exemplifies strategic fluorination (enhancing bioavailability and target engagement) combined with ester-amide hybridization, characteristic of contemporary protease inhibitor design. The 4-methoxybenzyl group classifies it as a protected p-aminobenzoic acid derivative, enabling specific receptor interactions not achievable with unsubstituted benzyl analogs [1] [3] .
The compound emerges from three evolutionary lineages in medicinal chemistry:
Mandelic Acid Derivatives: Historical development of α-hydroxy/acetoxy phenylacetates (EP1567498B1) demonstrated anticoagulant properties via factor VIIa inhibition. Structural optimization included fluorination at ortho positions to enhance metabolic stability and binding pocket occupancy [1].
2-Oxoethyl Acetate Pharmacophores: Early 2-oxoethyl acetates (PubChem CID 11115995) served as synthetic precursors for α-keto acids and heterocyclic condensates. Their reactivity in nucleophilic substitution (e.g., with amines) enabled access to amide-ester hybrids, with the current compound representing a structurally optimized variant incorporating directed fluorination and methoxyaryl appendages [6].
Benzylamino-Carbonyl Hybridization: Patent WO2013107291A1 documented anticancer indole-amide esters, establishing that methoxybenzyl groups significantly modulate cellular permeability and target selectivity. This informed the incorporation of the 4-methoxybenzylamino unit in the target compound to potentially enhance CNS penetration or protein binding [3].
Table 2: Key Developments in Amide-Ester Hybrid Therapeutics
Era | Scaffold | Therapeutic Application | Innovation in Target Compound |
---|---|---|---|
1990–2000 | Simple phenylacetate esters | Anticoagulants | Difluoro substitution for stability |
2000–2010 | Heteroaryl-2-oxoethyl acetates | Antivirals/Anticancer | Hybrid amide-ether linkage |
2010–Present | Fluorinated benzylamide esters | Targeted oncology/neurology | Ortho-difluoro + p-methoxybenzyl synergy |
This molecule exhibits distinctive structural and electronic features within its chemical class:
Electronic Profile: The ortho-difluoro substituents create an electron-deficient aryl ring (σₚ = +0.34 for each F), intensifying the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack in biological environments or synthetic transformations, contrasting with non-fluorinated analogs [1] .
Stereoelectronic Effects: Conformational analysis reveals restricted rotation about the C(aryl)-C(α) bond due to steric congestion between ortho-fluorines and the acetate moiety. This enforced planarity may enhance stacking interactions with aromatic residues in enzyme binding pockets [3].
Metabolic Considerations: The 4-methoxybenzyl group provides dual functionality: metabolic dealkylation can generate potentially active phenolic metabolites, while simultaneously shielding the amide bond from enzymatic hydrolysis. This contrasts with unsubstituted benzyl analogs documented in quinazoline-acetamide hybrids (EVT-3119434) [5].
Table 3: Comparative Analysis of 2-Oxoethyl Acetate Derivatives
Structural Feature | Target Compound | Methyl 2-oxoethyl Acetate [2] | Quinazolinyl Acetamide [5] |
---|---|---|---|
Aryl Substituents | 2,6-Difluorophenyl | None (aliphatic) | 3-Ethyl-4-oxoquinazoline |
Amide Nitrogen Modifier | 4-Methoxybenzyl | Amino group | 4-Fluorophenyl |
Molecular Weight (g/mol) | Estimated 338.32 | 161.16 | 357.4 |
Key Reactive Site | Ester + Secondary Amide | Ester | Amide + Heterocyclic N |
The molecule occupies a specialized niche: its fluorinated aromatic core differentiates it from aliphatic 2-oxoethyl acetates (PubChem CID 428827), while its non-cyclic amide linker distinguishes it from fused heterocyclic derivatives like quinazolinylthioacetamides (EVT-3119434) [2] [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: